NL-1 demonstrates promising antileukemic activity, particularly against drug-resistant B-cell acute lymphoblastic leukemia (ALL). [] In vitro studies using cytarabine-resistant ALL cell lines revealed that NL-1 effectively reduced cell viability and impaired the migratory ability of leukemic cells. Furthermore, NL-1 showed specific activity in inducing death in drug-resistant populations of leukemic cells within a co-culture model mimicking the acquired resistance observed in the bone marrow of relapsed patients. [] Mechanistically, NL-1 was shown to induce autophagy, which contributed, at least partially, to its antileukemic effects. [] Additionally, NL-1 exhibited antileukemic activity in vivo, further supporting its potential as a therapeutic agent for treatment-refractory or relapsed ALL. []
NL-1's inhibitory action on mitoNEET has been linked to the activation of Pink1-Parkin-mediated mitophagy, a critical process for maintaining mitochondrial quality control. [] Studies have shown that NL-1 promotes the accumulation of Pink1 and Parkin, proteins involved in tagging damaged mitochondria for degradation. [] Moreover, NL-1 enhances mitochondria-lysosome crosstalk, a crucial step in the mitophagy pathway. [] By promoting mitophagy, NL-1 helps eliminate damaged mitochondria, potentially mitigating oxidative stress and promoting cell survival.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9